N-(4-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(4-Chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative featuring a sulfonyl group at position 3 of the fused heterocyclic core and a 4-chlorophenyl substituent at the 5-amine position. The compound’s molecular formula is C₂₄H₂₀ClN₅O₂S, with a molecular weight of 477.97 g/mol . Its structure combines a triazoloquinazoline scaffold—a bicyclic system with a triazole fused to a quinazoline—modified with a 4-isopropylbenzenesulfonyl group, which introduces steric bulk and electron-withdrawing properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15(2)16-7-13-19(14-8-16)33(31,32)24-23-27-22(26-18-11-9-17(25)10-12-18)20-5-3-4-6-21(20)30(23)29-28-24/h3-15H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJBZRURQQQVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides under basic conditions.
Attachment of the chlorophenyl and propan-2-ylphenyl groups: These groups can be introduced through substitution reactions using appropriate halides and nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halides and nucleophiles are commonly used in substitution reactions, with conditions varying based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity for its targets.
Biological Activity
N-(4-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from diverse research sources.
1. Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the triazole and quinazoline moieties. The general synthetic route can be outlined as follows:
- Formation of Triazole : The initial step involves the cyclization of appropriate precursors under controlled conditions to yield the triazole structure.
- Quinazoline Formation : Subsequent reactions involve coupling with benzenesulfonyl derivatives to form the quinazoline ring.
- Final Modifications : The final product is obtained through various substitution reactions to introduce the 4-chlorophenyl and propan-2-yl groups.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on substituted quinazolines demonstrated moderate inhibitory effects on cell growth in various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological activity is likely multifaceted:
-
Kinase Inhibition : Similar compounds have shown binding affinity to various kinases, indicating a potential mechanism involving kinase inhibition .
- Notably, compounds with bulky substituents demonstrated altered potency in kinase assays, suggesting structure-activity relationships that could inform future modifications.
- Lipoxygenase Inhibition : Molecular docking studies have revealed that related triazoloquinazoline derivatives exhibit strong affinity toward lipoxygenase (LOX), an enzyme involved in inflammatory processes . This suggests that this compound may also possess anti-inflammatory properties.
Case Study 1: Antiviral Activity
Research on related sulfonamide derivatives has indicated antiviral properties against tobacco mosaic virus (TMV). Compounds derived from 4-chlorobenzoic acid exhibited promising antiviral activity . While specific data for this compound is limited, its structural similarities suggest potential antiviral applications.
Case Study 2: Inhibition of Cancer Cell Proliferation
In a comparative study involving various quinazolines and their derivatives, compounds were evaluated for their antiproliferative effects across several cancer cell lines. The findings indicated that modifications in the side chain significantly influenced cytotoxic activity .
Comparison with Similar Compounds
The triazoloquinazoline scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of the target compound with structurally and functionally related derivatives:
Structural Analogues with Sulfonyl Modifications
Key Observations :
- Substituent Impact : The 4-chlorophenyl group in the target compound increases lipophilicity compared to methoxy/ethoxy analogs, which may affect bioavailability .
- Steric Effects : Bulkier substituents (e.g., 4-isopropyl in the target compound) may reduce off-target interactions but could hinder solubility .
Functional Analogues with Anti-Infective Activity
Key Observations :
- Scaffold Differences : Triazolopyrimidines (e.g., compound 92) exhibit potent antiplasmodial activity due to their smaller size and flexibility, whereas the rigid triazoloquinazoline core in the target compound may favor kinase targeting .
- Substituent Roles : The 4-chlorophenyl group is conserved across anti-infective analogs, suggesting its role in target engagement .
Physicochemical Properties
Key Observations :
- The target compound’s higher logP correlates with reduced aqueous solubility, a limitation for oral bioavailability.
- Methoxy/ethoxy groups in analogs improve solubility via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
